molecular formula C7H12O7 B1614281 Methylglucopyranosiduronic acid CAS No. 4356-84-7

Methylglucopyranosiduronic acid

Cat. No.: B1614281
CAS No.: 4356-84-7
M. Wt: 208.17 g/mol
InChI Key: BOFXVYGDIRCHEQ-GHQVIJFQSA-N
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Description

Methylglucopyranosiduronic acid is a chemical compound with the molecular formula C7H12O7 and a molecular weight of 208.17 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound and similar compounds involves glycoside-bond formation. The activation of the anomeric center is challenging due to the presence of the electron-withdrawing C-5 carboxylic group . Various methodologies have been explored to overcome this challenge and develop general strategies for the synthesis of uronic acid glycosides of biological importance and complex oligosaccharides .


Molecular Structure Analysis

This compound contains a total of 26 bonds; 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) . The binding modes of complexes formed between methyl α-D-glucopyranoside and an artificial receptor have been studied .

Scientific Research Applications

Bioconversion and Fermentation

Methylglucopyranosiduronic acid, found in the hemicellulose fraction of cellulosic biomass, is significant in bioconversion processes. Enterobacter asburiae JDR-1 can efficiently ferment methylglucuronoxylose (a derivative) to ethanol and acetate. This organism's unique ability to utilize methylglucuronoxylose generated during acid-mediated saccharification of hemicellulose makes it a potential candidate for biofuel production and metabolic engineering for the conversion of hemicellulose hydrolysates to biofuels and chemical feedstocks (Bi, Rice, & Preston, 2008).

Blood-Brain Barrier Research

3-O-Methyl-d-glucose, a related compound, is used to study blood-brain barrier transport and distribution spaces of hexoses in the brain. It is critical that it remains chemically unaltered in tissues for accurate analysis. Studies confirm its stability and non-phosphorylation in brain homogenates, maintaining its structure during experiments (Jay et al., 1990).

Conformational Analysis in Biochemistry

Research on methyl α- and β-D-idopyranosiduronic acids, synthesized from D-idopyranosides, provides insights into the conformation of these compounds in solution. This analysis contributes to understanding the structure of related biochemical compounds, like heparin and dermatan sulfate (Perlin, Casu, Sanderson, & Tse, 1972).

Enzyme Induction in Fungi

Methyl jasmonate induces ganoderic acid biosynthesis in the fungus Ganoderma lucidum. This discovery opens up possibilities for the use of similar compounds to regulate biochemical pathways in other organisms, potentially impacting the production of valuable biochemicals (Ren et al., 2010).

Epigenetics and Cancer Research

DNA methylation, a key epigenetic mechanism, plays a significant role in gene regulation and disease. Studies on methylated DNA sequences, including those similar to this compound derivatives, have implications in cancer biomarker identification and the development of new diagnostic and therapeutic strategies (Kagan et al., 2007).

Safety and Hazards

When handling Methylglucopyranosiduronic acid, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFXVYGDIRCHEQ-GHQVIJFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963048
Record name Methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4356-84-7
Record name Methyl β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4356-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylglucopyranosiduronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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